methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C25H28N2O4S2 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.14904973 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a sulfonamide group , and a piperazine moiety , which are critical for its biological activity. Its molecular formula is C22H24N2O4S with a molecular weight of approximately 444.58 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in disease processes. The presence of the piperazine structure is known to enhance the compound's pharmacokinetic properties, improving bioavailability and target specificity.
Potential Mechanisms:
- Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties, potentially through inhibition of viral replication or interference with viral entry into host cells.
- Neurotransmitter Modulation : The piperazine moiety is often associated with modulation of neurotransmitter systems, which could imply potential applications in treating neurological disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against various cell lines. For instance, studies have indicated its effectiveness in inhibiting cell proliferation in cancer cell lines, suggesting potential as an anticancer agent .
Case Studies
- Antiviral Efficacy : A study evaluated the compound's effectiveness against specific viral strains in vitro, showing significant reductions in viral load compared to control groups.
- Neuropharmacological Effects : Another investigation focused on the compound's interaction with dopamine receptors, revealing its potential as a selective agonist for the D3 dopamine receptor, which plays a role in mood regulation and reward pathways .
Data Tables
Property | Value |
---|---|
Molecular Formula | C22H24N2O4S |
Molecular Weight | 444.58 g/mol |
CAS Number | 941893-05-6 |
Solubility | Soluble in DMSO |
Purity | ≥95% |
Properties
IUPAC Name |
methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-17-5-8-20(9-6-17)21-16-32-23(25(28)31-4)24(21)33(29,30)27-13-11-26(12-14-27)22-10-7-18(2)15-19(22)3/h5-10,15-16H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPXEWWUFJXKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.